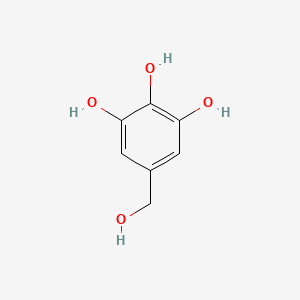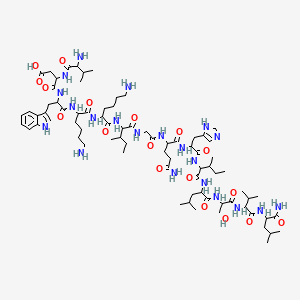![molecular formula C39H56ClN3O10S2 B13383911 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM4-Sme, also known as S-methyl-DM4, is a cytotoxic compound used as a payload in antibody-drug conjugates (ADCs). It is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor. DM4-Sme is known for its potent cytotoxicity, with an IC50 value of 0.026 nM on KB cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DM4-Sme involves the synthesis of maytansine derivatives. The synthetic route typically includes the following steps:
Maytansine Derivatization: Maytansine is modified to introduce a thiol group, resulting in the formation of DM4.
Methylation: The thiol group in DM4 is methylated to produce DM4-Sme.
The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and reagents such as methyl iodide for the methylation process .
Industrial Production Methods
In industrial settings, the production of DM4-Sme is scaled up using similar synthetic routes. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet the required specifications for use in ADCs .
Chemical Reactions Analysis
Types of Reactions
DM4-Sme undergoes various chemical reactions, including:
Oxidation: DM4-Sme can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: DM4-Sme can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or thiols are used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of DM4-Sme .
Scientific Research Applications
DM4-Sme has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DM4-Sme is used as a model compound for studying the reactivity of maytansine derivatives and their interactions with various reagents.
Biology: The compound is employed in cell biology studies to investigate the mechanisms of tubulin inhibition and its effects on cell division.
Medicine: DM4-Sme is a critical component of ADCs, which are used in targeted cancer therapies.
Mechanism of Action
DM4-Sme exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately causing apoptosis (programmed cell death). The compound binds to the tubulin protein, preventing its assembly into microtubules, which are crucial for cell division .
Comparison with Similar Compounds
DM4-Sme is often compared with other maytansine derivatives, such as DM1 and DM4. Here are some key points of comparison:
DM1: Similar to DM4-Sme, DM1 is a maytansine derivative used in ADCs. DM1 has a different linker structure, which affects its pharmacokinetics and stability.
DM4: DM4 is the precursor to DM4-Sme and has a free thiol group.
Conclusion
DM4-Sme is a potent cytotoxic compound with significant applications in targeted cancer therapies. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and pharmaceutical development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.
Properties
Molecular Formula |
C39H56ClN3O10S2 |
|---|---|
Molecular Weight |
826.5 g/mol |
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47) |
InChI Key |
LTLNAIFGVAUBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


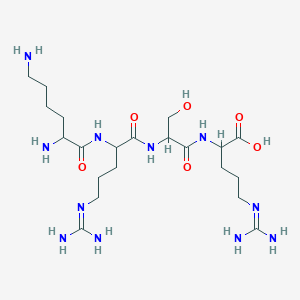
![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)
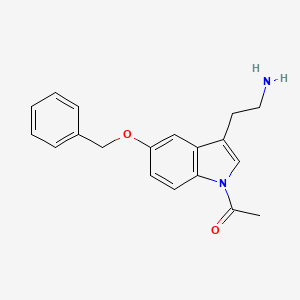
![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)
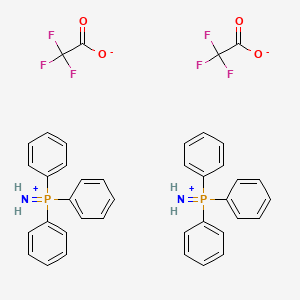
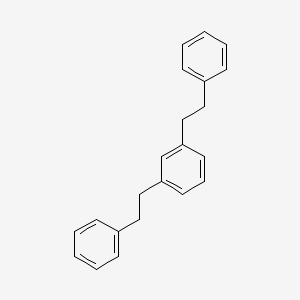
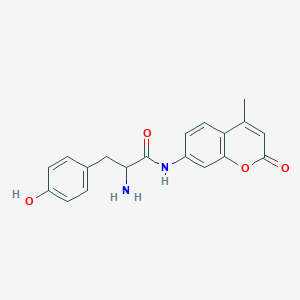
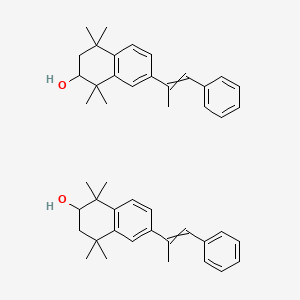
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)
![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)
![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)
